molecular formula C6H7BrN2O2 B2676556 4-Bromo-2-ethoxy-1h-imidazole-5-carbaldehyde CAS No. 1073549-03-7

4-Bromo-2-ethoxy-1h-imidazole-5-carbaldehyde

Cat. No.: B2676556
CAS No.: 1073549-03-7
M. Wt: 219.038
InChI Key: AQZYDDPSFIPBNC-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H7BrN2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Scientific Research Applications

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.

    Material Science: The compound is used in the development of functional materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It is employed in the design of molecular probes and sensors for detecting biological analytes.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of imidazole derivatives is diverse, depending on their biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Safety and Hazards

While specific safety and hazard information for “5-Bromo-2-ethoxy-3H-imidazole-4-carbaldehyde” is not available, general safety information for imidazole derivatives suggests that they should be handled with care .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that “5-Bromo-2-ethoxy-3H-imidazole-4-carbaldehyde” and similar compounds could have potential applications in drug development .

Preparation Methods

The synthesis of 4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoimidazole and ethyl bromide.

    Ethoxylation: The 4-bromoimidazole undergoes ethoxylation using ethyl bromide in the presence of a base like potassium carbonate.

    Formylation: The ethoxylated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 5-position of the imidazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like DMF, DMSO, and THF. The major products formed depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde can be compared with other similar compounds, such as:

    4-Bromo-2-methoxy-1H-imidazole-5-carbaldehyde: This compound has a methoxy group instead of an ethoxy group, which may affect its reactivity and applications.

    4-Chloro-2-ethoxy-1H-imidazole-5-carbaldehyde: The chlorine atom in place of bromine can lead to different chemical properties and reactivity.

    2-Ethoxy-1H-imidazole-5-carbaldehyde: Lacking the bromine atom, this compound may have different substitution patterns and reactivity.

Properties

IUPAC Name

5-bromo-2-ethoxy-1H-imidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-2-11-6-8-4(3-10)5(7)9-6/h3H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZYDDPSFIPBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(N1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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